2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE
CAS No.: 147149-89-1
Cat. No.: VC21164767
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147149-89-1 |
|---|---|
| Molecular Formula | C9H8BrN3O |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 2-amino-5-bromo-6-methyl-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C9H8BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H3,(H3,11,12,13,14) |
| Standard InChI Key | NLYAFCDSBNSHPU-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C2=C(C=C1)NC(=NC2=O)N)Br |
| SMILES | CC1=C(C2=C(C=C1)N=C(NC2=O)N)Br |
| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=NC2=O)N)Br |
Introduction
Chemical Identity and Physical Properties
2-Amino-5-bromo-6-methylquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. It features a quinazolinone core structure with specific functional groups at defined positions. The compound has garnered attention in medicinal chemistry research due to its structural features that potentially contribute to various biological activities.
The basic identification and physical properties of the compound are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS No. | 147149-89-1 |
| Molecular Formula | C9H8BrN3O |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 2-amino-5-bromo-6-methyl-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C9H8BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H3,(H3,11,12,13,14) |
| Standard InChIKey | NLYAFCDSBNSHPU-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C2=C(C=C1)NC(=NC2=O)N)Br |
| PubChem Compound | 135449067 |
The compound has several synonyms including NOLA-011 and 4(1H)-Quinazolinone, 2-amino-5-bromo-6-methyl-.
Structural Features and Chemistry
2-Amino-5-bromo-6-methylquinazolin-4(1H)-one possesses a quinazolinone scaffold with specific substituents that contribute to its chemical properties and potential biological activities. The compound's structure consists of a fused benzene ring and a pyrimidine ring, forming the quinazoline core, with:
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An amino (-NH2) group at position 2
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A bromine (Br) atom at position 5
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A methyl (-CH3) group at position 6
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A ketone (=O) group at position 4
The presence of these functional groups contributes to the compound's ability to engage in various interactions with biological targets. The 2-amino group can participate in hydrogen bonding, while the bromine atom introduces potential halogen bonding capabilities. The methyl group contributes to the lipophilicity of the molecule, potentially enhancing membrane permeability in biological systems .
Synthesis Methods
Several approaches have been described in the literature for synthesizing quinazolinone derivatives that are structurally related to 2-amino-5-bromo-6-methylquinazolin-4(1H)-one. These methods provide valuable insights into potential synthetic routes for the compound.
Cyclization of Benzamide Derivatives
One common approach to synthesizing quinazolinones involves the cyclization of appropriately substituted benzamide derivatives. For structurally related compounds, the synthesis typically begins with 2-amino-5-bromobenzamide, which undergoes acetylation with acetic anhydride to form 2-acetamido-5-bromobenzamide. This intermediate then undergoes base-promoted cyclization in ethanol under reflux to yield 6-bromo-2-methylquinazolin-4-one .
Direct Halogenation Methods
For introducing the bromine substituent at position 5, direct halogenation methods have been described. Research indicates that treatment of related aminoquinazolinones with bromine in acetic acid can afford the corresponding brominated derivatives in high yields. This approach offers advantages such as:
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No requirement for catalysts
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Mild reaction conditions
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Simple operation
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Short reaction times
Multi-step Synthesis Approaches
More complex synthetic routes have been developed for quinazolinone derivatives with various substituents. A potential approach for 2-amino-5-bromo-6-methylquinazolin-4(1H)-one might involve:
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Synthesis of 6-bromo-2-methyl-4H-benzo oxazin-4-one from 5-bromo anthranilic acid with acetic anhydride
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Treatment with hydrazine hydrate in the presence of anhydrous pyridine to form 3-amino-6-bromo-2-methylquinazolin-4(3H)-one
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Further modification to introduce the 2-amino group while maintaining the bromine at position 5 and methyl at position 6
Suzuki-Miyaura Cross-coupling Based Approaches
For more complex quinazolinone derivatives, Suzuki-Miyaura cross-coupling reactions have been employed. For example, 5-bromo-quinazolinone can be subjected to a Suzuki-Miyaura cross-coupling reaction with appropriate boronic acids. This approach could potentially be adapted for synthesizing 2-amino-5-bromo-6-methylquinazolin-4(1H)-one or its derivatives .
Structure-Activity Relationships
Understanding the relationship between the structural features of 2-amino-5-bromo-6-methylquinazolin-4(1H)-one and its biological activities provides valuable insights for drug design and development. Based on studies of related quinazolinone derivatives, several structure-activity relationships can be proposed:
Effect of Substituents on Biological Activity
The specific substituents present in 2-amino-5-bromo-6-methylquinazolin-4(1H)-one contribute significantly to its potential biological activities:
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Amino group at position 2: Research on related quinazolinones suggests that the 2-amino group can enhance binding to biological targets through hydrogen bonding interactions. This group is often important for anticancer activities, particularly for inhibition of enzymes such as DHFR .
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Bromine at position 5: The presence of a bromine atom at position 5 has been associated with enhanced antimicrobial and anticancer activities in quinazolinone derivatives. Halogen substituents can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets .
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Methyl group at position 6: Studies on related compounds indicate that alkyl substituents at position 6 can influence the biological activity profile, particularly antimicrobial properties. The methyl group may enhance membrane permeability, potentially improving cellular uptake .
Influence of Core Structure
The quinazolinone core structure itself contributes significantly to the biological activities of the compound. The fused ring system provides a rigid scaffold that can interact with various biological targets through:
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π-π stacking interactions with aromatic residues in proteins
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Hydrogen bonding through the NH and C=O groups in the quinazolinone ring
Analytical Methods and Characterization
Various analytical techniques have been employed for the characterization and quality assessment of quinazolinone derivatives including compounds like 2-amino-5-bromo-6-methylquinazolin-4(1H)-one.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the structural features and purity of the compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can identify key proton signals, including:
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Methyl protons (typically appearing as a singlet around δ 2.5 ppm)
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Aromatic protons
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NH protons
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Infrared (IR) Spectroscopy: Key IR bands for 2-amino-5-bromo-6-methylquinazolin-4(1H)-one would likely include:
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NH stretching (around 3300-3500 cm-1)
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C=O stretching (around 1650-1700 cm-1)
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C=N stretching (around 1600 cm-1)
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Mass Spectrometry: Used to confirm the molecular weight (254.08 g/mol) and fragmentation pattern of the compound .
Chromatographic Methods
Chromatographic techniques are employed for purity assessment and analysis:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume